(R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid
CAS No.:
Cat. No.: VC17247000
Molecular Formula: C11H13FN2O3
Molecular Weight: 240.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13FN2O3 |
|---|---|
| Molecular Weight | 240.23 g/mol |
| IUPAC Name | 2-amino-4-fluoro-5-[(3R)-morpholin-3-yl]benzoic acid |
| Standard InChI | InChI=1S/C11H13FN2O3/c12-8-4-9(13)7(11(15)16)3-6(8)10-5-17-2-1-14-10/h3-4,10,14H,1-2,5,13H2,(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | OXHWLCTXCAIQRA-JTQLQIEISA-N |
| Isomeric SMILES | C1COC[C@H](N1)C2=CC(=C(C=C2F)N)C(=O)O |
| Canonical SMILES | C1COCC(N1)C2=CC(=C(C=C2F)N)C(=O)O |
Introduction
Chemical Identification and Structural Properties
The molecular formula of (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid is , with a molecular weight of 240.23 g/mol. Its IUPAC name, 2-amino-4-fluoro-5-[(3R)-morpholin-3-yl]benzoic acid, reflects the (R)-configuration at the morpholine ring’s third position. The compound’s structure integrates a benzoic acid core substituted with a fluorine atom at the 4-position, an amino group at the 2-position, and a morpholine ring at the 5-position.
Key identifiers include:
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Canonical SMILES: C1COCC(N1)C2=CC(=C(C=C2F)N)C(=O)O
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InChIKey: OXHWLCTXCAIQRA-JTQLQIEISA-N
The morpholine ring introduces conformational rigidity, while the fluorine atom enhances electronegativity and potential hydrogen-bonding interactions. Chirality at the morpholine position may influence target binding affinity, as seen in kinase inhibitors like CSNK2A and MAPK14 modulators .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.23 g/mol |
| XLogP3 | 0.7 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Structural Optimization
The synthesis of (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid involves multi-step organic transformations, though detailed protocols remain proprietary. General approaches for analogous compounds include:
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Fluorination: Introduction of fluorine via electrophilic substitution or halogen exchange.
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Morpholine Incorporation: Coupling morpholine derivatives to the aromatic ring using Buchwald-Hartwig amination or Ullmann-type reactions .
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Chiral Resolution: Enantioselective synthesis or chromatographic separation to isolate the (R)-enantiomer.
For example, a related pyrazine-based kinase inhibitor synthesis utilized Suzuki-Miyaura couplings and reductive amination to install substituents . Similarly, protecting group strategies (e.g., tert-butoxycarbonyl for amines) may stabilize intermediates during synthesis.
Future Directions
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Stereochemical Studies: Compare (R)- and (S)-enantiomers to elucidate configuration-activity relationships.
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Proteomic Profiling: Identify off-target kinase interactions using kinome-wide screening.
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Formulation Development: Explore salt forms (e.g., sodium or hydrochloride) to improve solubility.
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